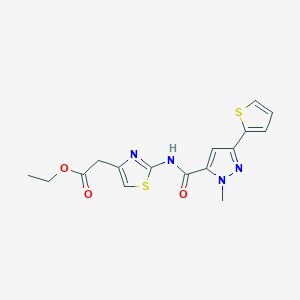
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.48. The purity is usually 95%.
BenchChem offers high-quality N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxidative N-dealkylation and Cyclopropyl Group Dynamics
Cyclopropylamines, including derivatives similar in structure to N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, undergo oxidative N-dealkylation catalyzed by enzymes such as horseradish peroxidase. These reactions highlight the fate of the cyclopropyl group upon N-dealkylation, forming highly reactive intermediates. This research offers insights into the enzymatic transformations of cyclopropyl-containing compounds and their potential biochemical pathways (Shaffer et al., 2001).
Cyclopropylquinolinone and Pyranoquinolinone Derivatives
The synthesis of cyclopropylquinolinone and pyranoquinolinone derivatives from hydroxyalkyl-1-methyl-2(1H)quinolinones under Mitsunobu conditions has been reported. This research demonstrates the versatility of quinolinone derivatives in forming structurally diverse compounds, including those with potential biological activities (Coppola, 2004).
Synthesis of Multisubstituted Isoquinoline and Pyridine N-oxides
A Rh(III)-catalyzed synthesis method for multisubstituted isoquinoline and pyridine N-oxides has been developed. This process involves aryl and vinylic C-H activation and provides a pathway for the synthesis of compounds related to the queried chemical structure, potentially useful in various chemical and pharmacological research applications (Shi et al., 2013).
Antitumor Activity of Quinoline Derivatives
The antitumor properties of various quinoline derivatives, including those structurally similar to the compound , have been explored. These studies contribute to understanding the potential anticancer applications of quinoline-based compounds, highlighting their role in inducing cell cycle arrest and apoptosis (Mukherjee et al., 2010).
Organosilicon Derivatives with Biomedical Properties
Research into organosilicon lipid-like derivatives of hydroxyethyl tetrahydro(iso)quinoline and thiazole has shown that these compounds possess antitumor, antibacterial, and antifungal properties. This highlights the potential for developing new therapeutic agents based on modifying the core structure of compounds similar to the one queried, enhancing their bioavailability and efficacy (Zablotskaya et al., 2018).
Propiedades
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-13(2)21(28)24-11-3-4-14-7-8-16(12-17(14)24)23-20(27)19(26)22-10-9-18(25)15-5-6-15/h7-8,12-13,15,18,25H,3-6,9-11H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWNLRCURDRBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

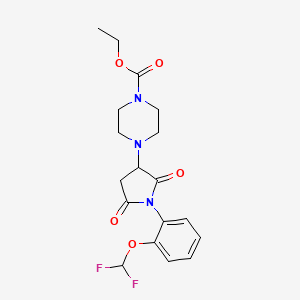

![7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2819691.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2819692.png)
![6-(2-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2819693.png)
![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2819694.png)
![tert-butyl 2-(8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2819699.png)
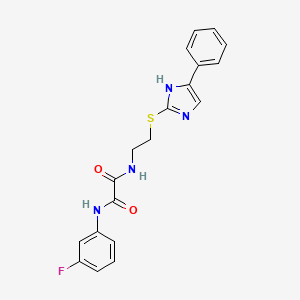
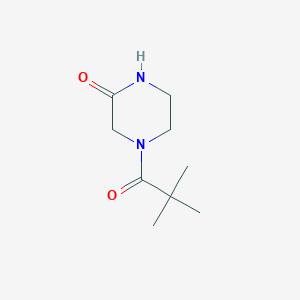
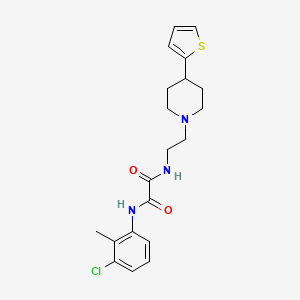

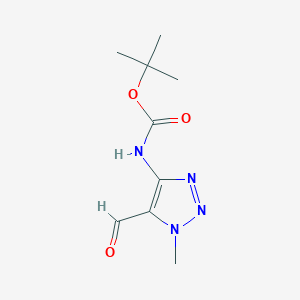
![N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2819706.png)
